Methyl((1-methylethyl)thio)pyrazine

Physicochemical Characterization Volatility Distillation Purity

Methyl((1-methylethyl)thio)pyrazine (CAS 93963-79-2), also identified as 2-Isopropylsulfanyl-3-Methyl-Pyrazine or 2-(Isopropylthio)-3-Methylpyrazine, is a sulfur-containing heterocyclic compound belonging to the aryl thioether class of pyrazine derivatives. With a molecular formula of C8H12N2S and a molecular weight of 168.26 g/mol, this compound is characterized by an isopropylthio group (–S–CH(CH3)2) at the 2-position and a methyl group at the 3-position of the pyrazine ring.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
CAS No. 93963-79-2
Cat. No. B12652220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl((1-methylethyl)thio)pyrazine
CAS93963-79-2
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1SC(C)C
InChIInChI=1S/C8H12N2S/c1-6(2)11-8-7(3)9-4-5-10-8/h4-6H,1-3H3
InChIKeyLBAWRXUDKBOJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl((1-methylethyl)thio)pyrazine (CAS 93963-79-2): A Regioisomeric Alkylthiopyrazine Flavor Compound


Methyl((1-methylethyl)thio)pyrazine (CAS 93963-79-2), also identified as 2-Isopropylsulfanyl-3-Methyl-Pyrazine or 2-(Isopropylthio)-3-Methylpyrazine, is a sulfur-containing heterocyclic compound belonging to the aryl thioether class of pyrazine derivatives . With a molecular formula of C8H12N2S and a molecular weight of 168.26 g/mol, this compound is characterized by an isopropylthio group (–S–CH(CH3)2) at the 2-position and a methyl group at the 3-position of the pyrazine ring . It is primarily utilized as a flavoring agent in the food and fragrance industries, where its distinct nutty and roasted aroma profile is valued for complex flavor formulations .

Why Methyl((1-methylethyl)thio)pyrazine Cannot Be Substituted by Generic Alkylthiopyrazines


Methyl((1-methylethyl)thio)pyrazine is a specific regioisomer within the alkylthiopyrazine family. Its closest analog, 2-Isopropyl-3-(methylthio)pyrazine (CAS 67952-59-4), shares the same molecular formula (C8H12N2S) but differs fundamentally in the connectivity of the sulfur atom: the target compound bears an isopropylthio group (–S–CH(CH3)2), whereas the analog bears a methylthio group (–S–CH3) and an isopropyl group on the ring . This regioisomerism results in distinct physicochemical properties—including a measurable boiling point difference of approximately 3°C —as well as divergent odor characteristics [1]. Such differences preclude direct substitution in formulated products where precise volatility and sensory fidelity are critical procurement specifications.

Quantitative Differentiation Evidence for Methyl((1-methylethyl)thio)pyrazine


Boiling Point Differential: Target vs. Regioisomeric Comparator

Methyl((1-methylethyl)thio)pyrazine exhibits a boiling point of 243.1°C at 760 mmHg , whereas its regioisomer 2-isopropyl-3-(methylthio)pyrazine (CAS 67952-59-4) boils at 246.1°C . This 3.0°C difference, while modest, is sufficiently large to affect fractional distillation parameters and headspace volatility under identical formulation conditions.

Physicochemical Characterization Volatility Distillation Purity

Odor Threshold Contextualization Within the Alkylthiopyrazine Class

In the foundational structure–odor study by Masuda and Mihara (1986), 2-methylthio-3-isopropylpyrazine (the regioisomeric analog, CAS 67952-59-4) was reported with an odor threshold of 370 ppb in water [1]. For the broader alkylthiopyrazine class, substitution at the thioether position systematically modulates odor threshold: methylthio (–SCH3) derivatives exhibit thresholds spanning 4 to 370 ppb depending on the C5 alkyl substituent, while ethylthio (–SC2H5) analogs range from 2.5 to 85 ppb [1]. The isopropylthio group (–SCH(CH3)2) in the target compound introduces greater steric bulk and altered electron-donating capacity relative to methylthio, a structural feature that, by class-level SAR inference, is expected to shift the odor threshold relative to the 370 ppb value of its regioisomer [1]. A direct, experimentally determined odor threshold for Methyl((1-methylethyl)thio)pyrazine has not been identified in the public literature.

Sensory Science Flavor Chemistry Odor Activity Value

Odor Quality Differentiation: Nutty/Roasted vs. Green Vegetable/Meaty Character

Qualitative odor descriptors differentiate the two regioisomers. The target compound, Methyl((1-methylethyl)thio)pyrazine, is consistently described as exhibiting a nutty or roasted aroma profile . In contrast, its regioisomer 2-isopropyl-3-(methylthio)pyrazine is characterized by a powerful green vegetable and roasted meat odor, evaluated at 0.01% in propylene glycol [1][2]. The sulfur attachment point (isopropylthio vs. methylthio) thus redirects the dominant sensory character from green/vegetable toward nutty/roasted notes, a critical specification for flavor houses constructing specific organoleptic targets.

Flavor Profiling Sensory Panel Organoleptic Quality

Regulatory Inventory Differentiation: Distinct EINECS and FEMA/Flavis Coverage

The two regioisomers are registered under separate regulatory inventories, reflecting their treatment as distinct chemical entities. Methyl((1-methylethyl)thio)pyrazine carries EINECS number 300-823-8 , whereas 2-isopropyl-3-(methylthio)pyrazine is registered under EINECS 267-913-6 and has been assigned Flavis number 14.122 under EU food flavoring regulations [1][2]. The comparator also holds a Council of Europe (CoE) number 11342 and an FDA UNII identifier (W9ZVH61E78) [1]. The target compound does not appear in the FEMA GRAS assessment for pyrazine derivatives [3], indicating that its regulatory acceptance for food use may follow a different or less mature pathway than its regioisomer.

Regulatory Compliance Food Contact GRAS Determination

Procurement-Guiding Application Scenarios for Methyl((1-methylethyl)thio)pyrazine


Nutty/Roasted Flavor Formulations Requiring Differentiated Volatility

For flavor houses developing nutty or roasted profiles (e.g., nut-based snacks, roasted coffee, toasted cereal products), the target compound's nutty/roasted odor character and its 3°C lower boiling point relative to the methylthio regioisomer make it the preferred choice when the formulation requires a slightly more volatile, early-eluting top-note that does not carry the green vegetable undertone of the comparator.

Structure–Odor Relationship (SAR) Research on Thioether Positional Isomerism

Academic and industrial sensory research groups investigating how the position of the sulfur atom in alkylthiopyrazines modulates odor threshold and character can use the target compound as a key probe molecule. Class-level SAR data from Masuda and Mihara (1986) demonstrate that alkylthio substitution systematically alters odor thresholds across a 2.5–370 ppb range [1]; the target compound fills the isopropylthio (–SCH(CH3)2) gap in this matrix, enabling complete SAR mapping when co-evaluated with the methylthio and ethylthio series.

Non-Food Fragrance Applications with Lower Regulatory Burden

Given the target compound's limited regulatory coverage (EINECS listing only, no Flavis or FEMA GRAS assignment) compared to its regioisomer [2][3], it is particularly suited for fragrance, cosmetics, or industrial odorant applications where food-contact regulatory approval is not required. Procurement for these sectors can leverage the compound's nutty/roasted sensory profile without the compliance overhead associated with food-grade flavor materials.

Analytical Reference Standard for Regioisomeric Purity Verification

With a distinct boiling point (243.1°C) and unique SMILES string (C1=CN=C(C(=N1)SC(C)C)C) , the target compound serves as an authentic reference standard for GC-MS or HPLC methods designed to resolve and quantify regioisomeric impurities in alkylthiopyrazine flavor batches. Its chromatographic retention time differs measurably from the methylthio isomer, enabling accurate purity assessment in quality control workflows.

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